molecular formula C21H24N4O6 B7693845 N-butyl-2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline

N-butyl-2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline

Cat. No.: B7693845
M. Wt: 428.4 g/mol
InChI Key: GLXJCWOYZNPPSS-UHFFFAOYSA-N
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Description

N-butyl-2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline is a complex organic compound that features a nitro group, a butyl chain, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline typically involves multiple stepsThe reaction conditions often require the use of strong acids and bases, as well as specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-butyl-2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials and dyes.

Mechanism of Action

The mechanism of action of N-butyl-2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the oxadiazole ring can interact with biological macromolecules, potentially disrupting their normal function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazol-5-yl]aniline
  • N-butyl-2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-5-yl]aniline

Uniqueness

N-butyl-2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to its thiadiazole and triazole analogs. The oxadiazole ring can enhance the compound’s stability and reactivity, making it a valuable candidate for various applications .

Properties

IUPAC Name

N-butyl-2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O6/c1-5-6-9-22-15-8-7-13(10-16(15)25(26)27)21-23-20(24-31-21)14-11-17(28-2)19(30-4)18(12-14)29-3/h7-8,10-12,22H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXJCWOYZNPPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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